Asimadoline-d5 Hydrochlorine Asimadoline-d5 Hydrochlorine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201664
InChI:
SMILES:
Molecular Formula: C₂₇H₂₆D₅ClN₂O₂
Molecular Weight: 456.03

Asimadoline-d5 Hydrochlorine

CAS No.:

Cat. No.: VC0201664

Molecular Formula: C₂₇H₂₆D₅ClN₂O₂

Molecular Weight: 456.03

* For research use only. Not for human or veterinary use.

Asimadoline-d5 Hydrochlorine -

Specification

Molecular Formula C₂₇H₂₆D₅ClN₂O₂
Molecular Weight 456.03

Introduction

Chemical Identity and Structure

Asimadoline-d5 Hydrochloride is a deuterium-labeled derivative of Asimadoline, characterized by the incorporation of five deuterium atoms in its molecular structure. The parent compound Asimadoline is a diaryl acetamide that functions as a potent kappa-opioid receptor agonist . The "d5" designation indicates the presence of five deuterium atoms, which are stable isotopes of hydrogen containing one proton and one neutron.

Basic Properties

The compound exhibits the following chemical and physical properties:

PropertyValue
CAS Number185951-07-9
Chemical FormulaContains 27H, 26D, 5ClN, 2O2
Molecular Weight293.24 g/mol (deuterated form)
Physical StateSolid
ClassificationOrganic acid

The deuteration of Asimadoline creates a compound with nearly identical pharmacological properties to the parent molecule, but with distinct analytical advantages for research purposes. The parent compound Asimadoline has a monoisotopic mass of 414.230728214 and an average weight of 414.5393 , while the deuterated hydrochloride salt has different properties.

Pharmacological Properties

Pharmacodynamic Effects

Asimadoline-d5 Hydrochloride has been reported to exhibit several biological activities:

  • Modulation of inflammatory responses

  • Inhibition of proinflammatory cytokine production

  • Reduction in symptoms of stenosis

  • Potential utility as a predictive marker for stenosis in esophageal cancer patients

Studies with the parent compound Asimadoline have demonstrated effects on visceral sensation, particularly in the gastrointestinal tract. In clinical investigations, Asimadoline reduced sensation in response to colonic distension at subnoxious pressures in both healthy volunteers and irritable bowel syndrome (IBS) patients without altering colonic compliance .

Pharmacokinetic Profile

ParameterObservationSpecies
DistributionRapid to tissues and organsRats, dogs, monkeys
Tissue concentrationSeveral-fold higher than plasma in liver, kidney, and lungPreclinical models
CNS penetrationLimited (<1% of total tissue concentration in brain at 1 hour)Preclinical models

The limited central nervous system (CNS) penetration is attributed to Asimadoline's amphiphilic chemical structure and its nature as a substrate for P-glycoprotein (P-gp) . Similar properties would be expected for the deuterated analog, though the deuteration may subtly alter absorption and distribution characteristics.

Analytical Applications

Research Utility

Asimadoline-d5 Hydrochloride serves as an analytical chemistry reagent, particularly useful for analyzing high concentrations of hydrophilic compounds . The incorporation of deuterium atoms creates a distinct mass signature that can be readily detected using mass spectrometry techniques, making the compound valuable for:

  • Quantitative analysis of the parent compound in biological samples

  • Internal standardization in bioanalytical methods

  • Metabolite identification studies

  • Pharmacokinetic investigations

Clinical Research and Adverse Effects

ConditionClinical PhaseKey Findings
Irritable Bowel Syndrome (IBS)Phase 3Efficacy in mixed and diarrhea-predominant IBS
Functional DyspepsiaPhase 2Effects on satiation and postprandial fullness
Visceral PainPhase 2Reduction in visceral sensation

A 12-week study involving 596 patients demonstrated that chronic treatment with 0.5 mg and 1.0 mg Asimadoline was associated with adequate relief of pain and discomfort, improvement in pain score, and increased number of pain-free days in patients with diarrhea-predominant IBS .

Adverse Effects Profile

The reported adverse effects of Asimadoline-d5 Hydrochloride include:

Adverse EffectClassification
NauseaCommon
VomitingCommon
DiarrheaCommon
Abdominal painCommon

These gastrointestinal side effects are consistent with the compound's interaction with receptors in the digestive tract. The parent compound Asimadoline has been generally well-tolerated in human clinical trials , suggesting a potentially favorable safety profile for derivatives including the deuterated form.

Comparative Analysis with Parent Compound

Structural Differences

The primary distinction between Asimadoline-d5 Hydrochloride and Asimadoline is the incorporation of five deuterium atoms in strategic positions. The parent compound Asimadoline is described as a small molecule with the chemical formula C₂₇H₃₀N₂O₂ and has the IUPAC name N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide .

The deuteration process replaces specific hydrogen atoms with deuterium, creating a compound with:

  • Identical receptor binding properties

  • Distinct mass spectrometric signature

  • Potentially altered metabolic stability

  • Utility as an internal standard for analytical purposes

Pharmacological Distinctions

While both compounds function as kappa-opioid receptor agonists, the available literature suggests some potential differences in their applications:

AspectAsimadolineAsimadoline-d5 Hydrochloride
Primary FocusGastrointestinal motility and visceral sensationInflammatory modulation and stenosis
Main ApplicationsTherapeutic potential for IBS and functional dyspepsiaResearch tool and potential biomarker
AdministrationOral administration studied in clinical trialsIntravenous or intraperitoneal administration
Development StatusInvestigated through Phase 3 clinical trialsAppears limited to research applications

It should be noted that these apparent differences may reflect the focus of different research programs rather than inherent differences in the compounds' properties.

Current Research Status and Availability

Research Landscape

The research landscape for kappa-opioid receptor agonists includes ongoing investigations into their utility for:

  • Gastrointestinal disorders, particularly irritable bowel syndrome

  • Visceral pain management

  • Inflammatory conditions

  • Biomarker applications in cancer diagnostics

The parent compound Asimadoline has shown promising results in clinical trials, particularly for diarrhea-predominant and alternating forms of IBS, with significant reductions in bowel frequency and urgency in some studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator